Pyrithione

Description

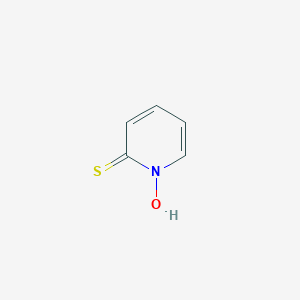

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxypyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c7-6-4-2-1-3-5(6)8/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBJKCMMCRQZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)N(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15922-78-8 (hydrochloride salt) | |

| Record name | Pyrithione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048010, DTXSID00149908 | |

| Record name | 2-Mercaptopyridine monoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in cold water (Zinc salt) | |

| Record name | Pyrithione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1121-30-8, 1121-31-9 | |

| Record name | Pyrithione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrithione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrithione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrithione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pyrithione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinethiol, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptopyridine monoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxyl-1H-pyridine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRITHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GK82EC25D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Pyrithione as a Zinc Ionophore: A Technical Guide

Introduction

Zinc is a ubiquitous and essential trace element, integral to a vast array of physiological processes. It serves as a critical cofactor for over 300 enzymes and is a structural component of numerous proteins, including transcription factors with "zinc finger" motifs.[1] The precise regulation of intracellular zinc homeostasis is paramount for cellular function, and its disruption can trigger significant cellular stress and signaling cascades.[2][3] Zinc ionophores are lipophilic molecules that facilitate the transport of zinc ions across biological membranes, effectively increasing intracellular zinc concentrations and disrupting this delicate balance.[4]

Among the most well-characterized zinc ionophores is Zinc Pyrithione (ZnPT), a coordination complex of zinc and two this compound ligands.[5] Widely recognized for its fungistatic and bacteriostatic properties in consumer products like anti-dandruff shampoos, ZnPT's potent biological activities are rooted in its ability to act as a highly efficient zinc delivery vehicle.[2][4] This technical guide provides an in-depth exploration of this compound's mechanism of action as a zinc ionophore, detailing the downstream cellular consequences, summarizing key quantitative data, and outlining the experimental protocols used to elucidate this mechanism.

Core Mechanism of Action: Zinc Transport

The fundamental action of this compound as a zinc ionophore is its ability to shuttle zinc ions across lipid bilayers, a process driven by its unique physicochemical properties. In its solid, crystalline state, Zinc this compound exists as a centrosymmetric dimer.[5][6][7] However, upon dissolution in a biological medium, it dissociates into its bioactive monomeric form.[6][7][8]

The this compound ligand itself is a lipophilic molecule, enabling it to readily partition into cellular membranes. It forms a neutral 2:1 complex with a Zn²⁺ ion, chelating it via its oxygen and sulfur atoms.[5] This charge neutralization is critical, as it allows the complex to traverse the hydrophobic core of the plasma membrane, delivering the zinc ion directly into the cytoplasm. This process effectively bypasses the cell's natural zinc transport machinery (the ZIP and ZnT transporter families), leading to a rapid and often substantial increase in the intracellular concentration of labile zinc.[2][9]

Downstream Cellular Consequences of Zinc Influx

The acute increase in intracellular labile zinc initiated by this compound triggers a multitude of downstream events, impacting numerous signaling pathways and cellular organelles.

Induction of Cellular Stress and Apoptosis

One of the most profound effects of ZnPT-mediated zinc overload is the induction of cellular stress responses and, ultimately, programmed cell death (apoptosis).

-

Oxidative Stress and Mitochondrial Dysfunction : The influx of zinc is often accompanied by an increase in reactive oxygen species (ROS), leading to oxidative stress.[10][11] Mitochondria are primary targets, where zinc accumulation can lead to a loss of mitochondrial membrane potential (MMP), release of cytochrome c, and subsequent activation of the intrinsic apoptotic pathway.[11][12][13]

-

PARP and Caspase Activation : ZnPT exposure leads to DNA damage and the activation of poly(ADP-ribose) polymerase (PARP), which can deplete cellular ATP and lead to an energy crisis.[2] This is coupled with the activation of the caspase cascade, specifically caspase-9 and caspase-3, which are key executioners of apoptosis.[11][14]

-

Upregulation of Stress Genes : Cells respond to zinc overload by upregulating stress-related genes, including heat shock proteins (e.g., Hsp70) and metallothioneins, which are cysteine-rich proteins that bind and sequester heavy metals like zinc.[2][3][12]

-

Involvement of p53 and Bcl-2 Family Proteins : The tumor suppressor protein p53 can be activated by zinc-induced stress, leading to the increased expression of pro-apoptotic Bcl-2 family members like Puma and Bax, which further promote mitochondrial dysfunction.[12][14]

Modulation of Signaling Pathways and Ion Channels

Elevated intracellular zinc acts as a signaling molecule, modulating the activity of various kinases, phosphatases, and ion channels.

-

NF-κB Pathway : this compound has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival, by preventing the degradation of its inhibitor, IκB-α.[15]

-

Kinase Pathways : In prostate cancer cells, ZnPT stimulates the phosphorylation of ERK, AKT, and PKC, contributing to a necrotic form of cell death.[16] In contrast, it can suppress the cAMP/PKA signaling pathway in human spermatozoa.[17]

-

Potassium Channel Activation : ZnPT is a potent activator of Kv7 (KCNQ) and BKCa potassium channels.[18][19] This activation leads to membrane hyperpolarization, which can cause relaxation in smooth muscle cells, such as those in pulmonary arteries.[18][19][20]

-

Proteasome-Associated Deubiquitinases (DUBs) : ZnPT can inhibit the activity of proteasome-associated DUBs like USP14 and UCHL5, leading to a rapid accumulation of ubiquitinated proteins and cellular stress.[21]

Antiviral and Antifungal Mechanisms

The ionophore activity is central to ZnPT's antimicrobial effects.

-

Antiviral Activity : By increasing intracellular zinc, this compound can inhibit the replication of various viruses, including picornaviruses and herpes simplex virus (HSV).[15][22] This is achieved by interfering with viral polyprotein processing and disrupting the ubiquitin-proteasome system that the virus relies on.[15][22]

-

Antifungal Activity : In fungi, the mechanism is multifaceted. While zinc influx causes cellular stress, a key effect is mediated through copper.[5][23] this compound can also transport copper into the fungal cell, which then inactivates critical iron-sulfur cluster-containing enzymes (like aconitase) involved in mitochondrial respiration and other essential metabolic pathways.[8][23]

Quantitative Data Summary

The biological effects of zinc this compound have been quantified across numerous studies and cell types. The following tables summarize key data.

Table 1: Potency and Efficacy of Zinc this compound in Various Assays

| Parameter | System/Assay | Value | Reference(s) |

| EC₅₀ | Human Spermatozoa Immobilization (at 20s) | 16.19 µM | [17] |

| Half-maximal effect | Relaxation of Pulmonary Arteries | 4.3 µM | [19][20] |

| IC₅₀ | SARS-CoV-2 Cathepsin L Inhibition | 1.88 ± 0.49 µM | [7][24] |

| IC₅₀ | SARS-CoV-2 PLPro Inhibition | 0.50 ± 0.07 µM | [7][24] |

| IC₅₀ | SARS-CoV-2 Viral Entry Inhibition | 0.84 µM | [7] |

Table 2: Effects of Zinc this compound on Intracellular Zinc Concentration

| Cell Type | ZnPT Concentration | Duration | Effect | Reference(s) |

| Normal Human Epidermal Keratinocytes | 1 µM | 1 hour | ~2-fold increase in total zinc | [2] |

| Normal Human Epidermal Keratinocytes | 500 nM | 1 hour | ~50% increase in intracellular zinc | [2] |

| SKOV3/DDP Ovarian Cancer Cells | 0.35 µM (+ 20 µM Zinc) | 1 hour | Significant increase in labile zinc | [25] |

| Rat Thymocytes | ≥ 10 nM | Not specified | Increased intracellular Zn²⁺ level | [10] |

Experimental Protocols

Elucidating the mechanism of this compound requires a variety of specialized techniques. Below are generalized protocols for key experiments based on methodologies described in the cited literature.

Measurement of Intracellular Labile Zinc Using Fluorescence Microscopy

This protocol is based on the use of zinc-specific fluorescent probes like FluoZin-3 AM or ZinPyr-1.[2][25][26][27]

Objective: To visualize and quantify the change in intracellular labile zinc concentration following treatment with zinc this compound.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips.

-

Zinc this compound (ZnPT) stock solution.

-

FluoZin-3, Acetoxymethyl (AM) ester (or similar zinc probe).

-

Pluronic F-127 (optional, to aid dye loading).

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer.

-

Fluorescence microscope with appropriate filter sets (e.g., FITC for FluoZin-3).

Procedure:

-

Cell Seeding: Plate cells at an appropriate density on imaging-quality dishes or coverslips and allow them to adhere overnight.

-

Dye Loading: a. Prepare a loading solution of 2-5 µM FluoZin-3 AM in HBSS. A small amount of Pluronic F-127 (e.g., 0.02%) can be added to prevent dye aggregation. b. Wash the cells once with warm HBSS. c. Incubate the cells with the FluoZin-3 AM loading solution for 30 minutes at 37°C, protected from light. The AM ester allows the dye to cross the cell membrane.

-

De-esterification: Wash the cells twice with warm HBSS to remove excess dye. Incubate for an additional 30 minutes in fresh HBSS to allow intracellular esterases to cleave the AM group, trapping the fluorescent probe inside the cells.

-

Baseline Imaging: Acquire baseline fluorescence images of the cells before treatment.

-

Treatment: Add Zinc this compound (at the desired final concentration) to the cells. If studying the ionophore effect with external zinc, a zinc salt (e.g., ZnSO₄) can be co-administered.[25]

-

Time-Lapse Imaging: Acquire images at regular intervals post-treatment to monitor the change in fluorescence intensity over time.

-

Data Analysis: Quantify the mean fluorescence intensity per cell or region of interest using image analysis software. Normalize the post-treatment fluorescence to the baseline fluorescence (F/F₀) to determine the relative increase in intracellular zinc.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[25]

Objective: To quantify the induction of apoptosis by Zinc this compound.

Materials:

-

Cell suspension.

-

Zinc this compound (ZnPT).

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

-

Flow cytometer.

Procedure:

-

Cell Treatment: Treat cells in suspension or culture plates with various concentrations of ZnPT for a specified duration (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: a. For suspension cells, collect by centrifugation. b. For adherent cells, collect the supernatant (which may contain dead cells), wash with PBS, and detach the remaining cells using a gentle method like trypsinization. Combine all cells and pellet by centrifugation.

-

Staining: a. Wash the cell pellet once with cold PBS. b. Resuspend the cells in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. d. Gently vortex and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane, but the membrane is still intact).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (membrane integrity is lost).

-

Conclusion

This compound's mechanism of action as a zinc ionophore is a potent biological process with wide-ranging consequences. By forming a lipophilic complex with zinc, it efficiently transports the ion across cellular membranes, disrupting tightly regulated homeostasis. This influx of zinc serves as a powerful intracellular signal, initiating cascades that include oxidative stress, mitochondrial dysfunction, modulation of critical signaling pathways, and ultimately, programmed cell death. This mechanism is the foundation for Zinc this compound's efficacy as an antimicrobial agent and underlies its potential for therapeutic applications, such as in oncology. The experimental approaches detailed herein provide a robust framework for researchers and drug development professionals to further investigate and harness the complex biological activities of this and other zinc ionophores.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Zinc this compound impairs zinc homeostasis and upregulates stress response gene expression in reconstructed human epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zinc this compound impairs zinc homeostasis and upregulates stress response gene expression in reconstructed human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Zinc this compound - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Zinc this compound is a potent inhibitor of PLPro and cathepsin L enzymes with ex vivo inhibition of SARS-CoV-2 entry and replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Delivery of Zinc this compound to Skin Epithelia [mdpi.com]

- 9. Zinc Ionophore this compound Mimics CD28 Costimulatory Signal in CD3 Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nanomolar concentrations of zinc this compound increase cell susceptibility to oxidative stress induced by hydrogen peroxide in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis in HepG2 cells induced by zinc this compound via mitochondrial dysfunction pathway: Involvement of zinc accumulation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Zinc this compound induces cellular stress signaling and apoptosis in Hep-2 cervical tumor cells: the role of mitochondria and lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Zinc this compound induces apoptosis and increases expression of Bim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Zinc ionophores this compound inhibits herpes simplex virus replication through interfering with proteasome function and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. urotoday.com [urotoday.com]

- 17. Zinc this compound induces immobilization of human spermatozoa and suppresses the response of the cAMP/PKA signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Zinc this compound activates K+ channels and hyperpolarizes the membrane of rat pulmonary artery smooth muscle cells | PLOS One [journals.plos.org]

- 19. Zinc this compound activates K+ channels and hyperpolarizes the membrane of rat pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Repurposing an antidandruff agent to treating cancer: zinc this compound inhibits tumor growth via targeting proteasome-associated deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. journals.asm.org [journals.asm.org]

- 24. tandfonline.com [tandfonline.com]

- 25. tandfonline.com [tandfonline.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Zinc Indicators | Thermo Fisher Scientific - HK [thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Chemical Properties of Pyrithione Derivatives

Introduction

This compound (1-hydroxy-2(1H)-pyridinethione) is an organosulfur compound that exists in equilibrium with its tautomer, 2-mercaptopyridine (B119420) N-oxide. First synthesized in 1950, this compound and its derivatives, particularly its metal complexes, have garnered significant attention due to their potent broad-spectrum antimicrobial and antifungal properties. The most prominent derivative, zinc this compound (ZnPT), has been a cornerstone active ingredient in anti-dandruff and anti-seborrheic dermatitis shampoos for decades. Other derivatives, such as copper this compound and sodium this compound, are also utilized as biocides in applications like antifouling paints and as preservatives in cosmetics.

This guide provides a comprehensive overview of the synthesis pathways for this compound and its key derivatives, details their fundamental chemical properties, and elucidates the current understanding of their mechanisms of action. It is intended to serve as a technical resource for professionals engaged in chemical research and drug development.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives typically begins with the preparation of the this compound ligand from a substituted pyridine, followed by complexation with a metal salt.

Synthesis of the this compound Ligand

The common precursor for industrial synthesis is 2-chloropyridine (B119429). The process involves two primary steps: N-oxidation followed by sulfhydrylation.

-

N-Oxidation: 2-chloropyridine is oxidized to 2-chloropyridine N-oxide. This is often achieved using hydrogen peroxide, sometimes in the presence of a catalyst.

-

Sulfhydrylation: The N-oxide is then reacted with a sulfur source, such as sodium hydrosulfide (B80085) (NaHS), to replace the chloro group with a thiol group, forming the sodium salt of this compound (sodium 2-pyridinethiolate 1-oxide).

An alternative route involves starting with 2-bromopyridine (B144113) or preparing 2-mercaptopyridine first and then performing the N-oxidation.

Synthesis of Metal this compound Complexes

Metal derivatives are typically formed through a chelation reaction where the sodium salt of this compound is reacted with a corresponding metal salt solution.

-

Zinc this compound (ZnPT): Prepared by reacting sodium this compound with a zinc salt, such as zinc sulfate (B86663) (ZnSO₄) or zinc chloride (ZnCl₂). The resulting complex precipitates from the solution and is then filtered, washed, and dried.

-

Copper this compound (CuPT): Synthesized by reacting sodium this compound with a copper salt like copper(II) sulfate (CuSO₄).

-

Other Derivatives: A variety of other derivatives can be synthesized through similar substitution and complexation reactions. For instance, reacting 2-mercaptopyridine 1-oxide with 2-chloro-4,5-dihydro-1H-imidazole yields 2-[(4,5-dihydro-1H-imidazol-2-yl)thio]pyridine 1-oxide, which can then be complexed with metals like copper.

Caption: General synthesis workflow for metal this compound derivatives.

Chemical and Physical Properties

This compound's chemical behavior is defined by its tautomerism, acidity, and ability to act as a potent chelating agent for various metal ions.

Tautomerism and Structure

This compound exhibits prototropic tautomerism, existing as two interconverting isomers: the major thione form (1-hydroxy-2(1H)-pyridinethione) and the minor thiol form (2-mercaptopyridine N-oxide). In the solid state and in polar, protic solvents, the thione form is predominant. The anion, formed by deprotonation, can act as a monodentate or bidentate ligand. In metal complexes like zinc this compound, the ligand chelates to the metal center via both the oxygen and sulfur atoms. In its crystalline state, zinc this compound exists as a centrosymmetric dimer.

Physicochemical Data

The properties of this compound and its most common derivatives are summarized below.

| Property | This compound | Zinc this compound (ZnPT) | Copper this compound (CuPT) | Dithis compound |

| Chemical Formula | C₅H₅NOS | C₁₀H₈N₂O₂S₂Zn | C₁₀H₈CuN₂O₂S₂ | C₁₀H₈N₂O₂S₂ |

| Molar Mass | 127.16 g/mol | 317.70 g/mol | 315.9 g/mol | 252.3 g/mol |

| Appearance | Beige crystalline powder | Colorless/white solid | Green solid powder | - |

| Melting Point | 70-73 °C | 240 °C (decomposes) | - | - |

| Water Solubility | 2.5 g/L (Slightly soluble) | 8 ppm (Low solubility) | ~0.001 g/L (Very low) | - |

| pKa | -1.95, +4.6 (thiol proton) | - | - | - |

| Solubility (Organic) | Soluble in benzene, chloroform, DMSO, etc. | - | - | - |

Chemical Reactivity

-

Coordination Chemistry: As a universal O,S-donor ligand, this compound forms stable coordination complexes with a wide range of metal ions. The resulting chelate is often significantly less soluble in water than the parent ligand.

-

Photochemical Decomposition: this compound can be photochemically decomposed by UV light, generating a hydroxyl radical (HO•) and a (pyridin-2-yl)sulfanyl radical. This property is relevant to its use in organic synthesis and its stability in outdoor applications like antifouling paints, where it provides protection despite slow decomposition in sunlight.

Mechanism of Action

The biological activity of this compound derivatives, particularly the antifungal action of zinc this compound, has been the subject of extensive study. The primary mechanism is not attributed to zinc toxicity but rather to the action of the this compound ligand itself, which functions as an ionophore.

Copper Influx and Iron-Sulfur Protein Damage

The currently accepted primary antifungal mechanism of ZnPT against fungi like Malassezia involves the influx of copper.

-

Ionophore Activity: The this compound ligand, dissociated from the zinc complex, acts as an ionophore, shuttling available extracellular copper into the fungal cell.

-

Iron-Sulfur (Fe-S) Cluster Damage: The resulting increase in intracellular copper levels leads to the damage and inactivation of essential Fe-S cluster-containing proteins.

-

Metabolic Inhibition: These Fe-S proteins are critical for numerous metabolic processes, including mitochondrial respiration and DNA repair. Their inactivation leads to the inhibition of fungal growth.

Caption: ZnPT's primary antifungal mechanism via copper influx.

Other Proposed Mechanisms

While copper-mediated toxicity is a key pathway, other mechanisms are believed to contribute to the bioactivity of ZnPT.

-

Membrane Transport Disruption: this compound can act as a proton conductor, inhibiting membrane transport processes by disrupting the proton motive force across the fungal membrane.

-

Zinc-Induced Cellular Stress: Studies on M. restricta suggest that a significant increase in intracellular zinc levels also contributes to toxicity.

-

Metabolic Disruption: ZnPT has been shown to inhibit mitochondrial function and decrease the expression of lipases, which are crucial for the fungus to process lipids from the scalp for survival.

Caption: Combined antimicrobial mechanisms of action for Zinc this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives, adapted from published literature and patents.

Protocol 1: Synthesis of Zinc this compound (ZnPT)

This protocol is a generalized procedure based on common industrial synthesis methods.

Objective: To synthesize zinc this compound from 2-chloropyridine.

Materials:

-

2-chloropyridine

-

Hydrogen peroxide (30% solution)

-

Catalyst (e.g., TS-1 molecular sieve)

-

Sodium hydrosulfide (NaHS, 70% solid)

-

Sodium hydroxide (B78521) (NaOH)

-

Zinc sulfate (ZnSO₄, 20% solution)

-

Activated carbon

-

Deionized water

-

Hydrochloric acid (HCl)

-

Reactor (1L, four-neck flask with mechanical agitator)

Methodology:

-

Step 1: N-Oxidation of 2-Chloropyridine

-

Add 200g of 2-chloropyridine, 200g of deionized water, and 6g of catalyst into the reactor.

-

Begin stirring and heat the mixture to 65°C.

-

Slowly add 200g of 30% hydrogen peroxide dropwise over 15 minutes, maintaining the reaction temperature between 70-80°C.

-

After the addition is complete, maintain the temperature at 75°C for 1-6 hours for the reaction to proceed.

-

Cool the mixture to 45°C and filter to remove the catalyst. The filtrate is the 2-chloropyridine N-oxide solution.

-

-

Step 2: Sulfhydrylation

-

Transfer the 2-chloropyridine N-oxide solution to the reactor.

-

Adjust the pH to 9-10 using a 30% NaOH solution.

-

Heat the solution to 90°C.

-

Prepare a 17.5% NaHS solution by dissolving 60g of 70% NaHS solid in 180g of water.

-

Slowly add the NaHS solution dropwise to the reactor and maintain the temperature for 1 hour after addition.

-

Cool the reaction mixture to 50°C.

-

-

Step 3: Chelation and Purification

-

Adjust the pH of the cooled solution to 6.5 using HCl.

-

Add 0.5g of activated carbon and stir for decolorization, then filter.

-

Slowly add ~178g of a 20% ZnSO₄ solution to the filtrate while stirring.

-

Continue stirring for 30 minutes to allow for the precipitation of zinc this compound.

-

Filter the white solid product using suction filtration.

-

Wash the filter cake with 300g of deionized water.

-

Dry the final product in an oven to obtain pure zinc this compound powder.

-

Protocol 2: Synthesis of a Copper this compound Derivative

This protocol describes the synthesis of Bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate(2-), as reported by Balewski et al.

Objective: To synthesize a specific copper-pyrithione complex.

Materials:

-

2-[(4,5-dihydro-1H-imidazol-2-yl)thio]pyridine 1-oxide hydrochloride (starting material)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Anhydrous methanol (B129727)

Methodology:

-

Dissolve 0.5 g (2.16 mmol) of 2-[(4,5-dihydro-1H-imidazol-2-yl)thio]pyridine 1-oxide hydrochloride in 10 mL of anhydrous methanol at 40°C.

-

Separately, dissolve 0.553 g (3.24 mmol) of copper(II) chloride dihydrate in 1 mL of anhydrous methanol.

-

Add the copper chloride solution dropwise to the solution of the this compound derivative.

-

Allow the solvent to evaporate slowly over 24 hours at room temperature (20–22 °C).

-

Brown crystals of the product will form.

-

Filter the crystals, wash with a small amount of methanol (2 x 0.5 mL), and dry in a desiccator.

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a controlled laboratory setting with appropriate safety precautions.

An In-depth Technical Guide to the Cellular Uptake and Intracellular Distribution of Zinc Pyrithione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc pyrithione (ZnPT) is a coordination complex of zinc widely utilized for its fungistatic and bacteriostatic properties in a variety of commercial products, most notably in anti-dandruff shampoos. Beyond its topical applications, ZnPT has garnered significant interest in biomedical research for its potent cytotoxic effects against various cell types, including cancer cells. This guide provides a comprehensive overview of the mechanisms governing the cellular uptake of ZnPT, its subsequent intracellular distribution, and the downstream signaling events that culminate in cellular responses such as stress and apoptosis.

Cellular Uptake of Zinc this compound

The cellular uptake of zinc this compound is a rapid process primarily facilitated by the lipophilic nature of the this compound ligand, which acts as an ionophore, shuttling zinc ions across the plasma membrane. This process leads to a significant and rapid increase in the intracellular concentration of labile zinc.

Quantitative Analysis of Zinc this compound Uptake

The following table summarizes key quantitative data related to the cellular uptake and effects of zinc this compound from various studies.

| Parameter | Cell Type | ZnPT Concentration | Observation | Reference |

| Intracellular Zinc Increase | Malignant human keratinocytes | 10 µM | ~50-fold increase in free Zn2+ within 10-30 minutes.[1] | [1] |

| Cytotoxicity (TD50) | Human keratinocytes | 500 nM | Toxic dose 50.[2] | [2] |

| Cell Viability | BHK 21 cells | 0.1 µg/ml | Reversible inhibitory effect on growth.[3] | [3] |

| Cell Viability | BHK 21 cells | 1 µg/ml | Irreversible inhibitory effect, cell rounding, and detachment.[3] | [3] |

| Cell Viability | Chinese hamster V79 cells | 0.01-0.03 µg/ml | Sharp reduction in survival.[3] | [3] |

| VRAC Potentiation (EC50) | HEK293 / HCT116 cells | 5.7 µM | Half-maximal effective concentration for Volume-Regulated Anion Channel potentiation.[1] | [1] |

| VRAC Activation Rate | HEK293 / HCT116 cells | 30 µM | ~10-fold increase in the rate of swelling-induced VRAC activation.[1] | [1] |

Intracellular Distribution and Fate

Upon entering the cell, the zinc delivered by this compound disrupts the tightly regulated homeostasis of intracellular zinc. This excess labile zinc is distributed among various cellular compartments, including the cytosol, mitochondria, and lysosomes, where it can exert its biological effects.

Downstream Signaling Pathways

The acute increase in intracellular zinc triggers a cascade of cellular stress responses and, at sufficient concentrations, leads to programmed cell death (apoptosis).

Cellular Stress Response: p38 MAPK and p53 Pathways

Elevated intracellular zinc is a potent cellular stressor, leading to the activation of stress-activated protein kinase (SAPK) pathways, prominently the p38 MAPK pathway, and the tumor suppressor p53 pathway.[4] Activation of these pathways can lead to cell cycle arrest, senescence, or apoptosis depending on the cellular context and the magnitude of the stress.[4]

Apoptosis Induction: Caspase Activation Cascade

High concentrations of intracellular zinc can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[5][6] A key event in apoptosis is the activation of a cascade of proteases called caspases, which are responsible for the systematic dismantling of the cell.[7][8]

References

- 1. Zinc this compound activates the volume-regulated anion channel through an antioxidant-sensitive mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The effect and mode of action of zinc this compound on cell growth. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

Molecular Basis for the Antifungal Activity of Zinc Pyrithione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc pyrithione (ZPT) has been a cornerstone of antifungal treatments, particularly in dermatological applications, for over six decades. Despite its long history of use, a comprehensive understanding of its molecular mechanism of action has only been elucidated in recent years. This technical guide provides an in-depth exploration of the multifaceted antifungal activity of zinc this compound. The primary mechanism centers on the disruption of fungal iron-sulfur [Fe-S] cluster-dependent pathways through a copper-mediated toxicological effect. Additionally, ZPT induces cellular zinc stress, disrupts membrane transport and integrity, and modulates the expression of key fungal enzymes. This document synthesizes the current knowledge, presents quantitative data on its antifungal potency, details key experimental methodologies for its study, and provides visual representations of the involved molecular pathways and experimental workflows.

Core Mechanism of Action: A Cascade of Metal-Induced Toxicity

The principal antifungal activity of zinc this compound is not directly mediated by zinc but rather by its ability to act as an ionophore, facilitating the influx of copper into fungal cells. This leads to a cascade of events culminating in the inhibition of fungal growth and metabolism.[1][2][3][4]

1.1. The Copper Ionophore Activity of this compound

In the presence of trace amounts of environmental copper, the this compound ligand of ZPT can chelate copper ions, forming copper this compound. This complex readily traverses the fungal cell membrane, leading to a significant increase in intracellular copper concentrations.[3][5] This ionophoric activity is a critical initiating event in the antifungal cascade.

1.2. Targeting Iron-Sulfur Clusters

The elevated intracellular copper levels directly target and damage the iron-sulfur [Fe-S] clusters within essential fungal proteins.[1][2][3][4] These clusters are vital cofactors for a wide range of enzymes involved in fundamental cellular processes, including:

-

Mitochondrial Respiration: Key enzymes in the electron transport chain and the Krebs cycle, such as aconitase, contain [Fe-S] clusters. Their inactivation disrupts cellular energy production.[3][5][6]

-

Amino Acid Biosynthesis: Enzymes like glutamate (B1630785) synthase and isopropylmalate isomerase (Leu1), which are crucial for the synthesis of essential amino acids, are [Fe-S] cluster-dependent and are inhibited by copper overload.[3][6]

-

DNA Repair and Replication: Certain DNA polymerases and repair enzymes rely on [Fe-S] clusters for their structural integrity and function.

The damage to these critical proteins leads to a catastrophic failure of cellular metabolism and ultimately, fungal cell death.

1.3. Induction of Zinc Stress

While the copper-mediated mechanism is primary, the zinc component of ZPT is not merely a carrier. As an ionophore, this compound also facilitates the transport of zinc into the fungal cell, leading to elevated intracellular zinc levels.[5][7][8] This excess zinc can cause cellular stress through several mechanisms:

-

Enzyme Mismetallation: High concentrations of zinc can lead to the incorrect incorporation of zinc into metalloenzymes that normally require other metal cofactors, thereby inactivating them.[5]

-

Disruption of Metal Homeostasis: The influx of zinc disrupts the tightly regulated balance of other essential metal ions within the cell.

Ancillary Mechanisms of Antifungal Activity

Beyond the primary metal-induced toxicity, zinc this compound exhibits other inhibitory effects that contribute to its overall antifungal efficacy.

2.1. Membrane Depolarization and Inhibition of Nutrient Transport

ZPT has been shown to induce depolarization of the fungal plasma membrane.[3][5][9] This disruption of the membrane potential inhibits the function of proton pumps that are essential for energizing the transport of nutrients into the cell, effectively starving the fungus.[5][8]

2.2. Downregulation of Virulence Factors

In pathogenic fungi such as Malassezia restricta, ZPT treatment has been observed to significantly reduce the expression of lipases.[7][8] These enzymes are crucial for the breakdown of sebum lipids, which these fungi utilize as a nutrient source on the skin. By inhibiting lipase (B570770) expression, ZPT curtails the ability of the fungus to acquire essential fatty acids for growth and proliferation.[7][8]

Quantitative Data: Antifungal Potency of Zinc this compound

The in vitro antifungal activity of zinc this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Fungal Species | MIC Range (µg/mL) | References |

| Malassezia globosa | 0.21 - 30 | [2] |

| Malassezia restricta | 10 - 15 (average) | [2][10] |

| Malassezia furfur | 1 - 32 | [2] |

| Saccharomyces cerevisiae | ~1.6 (5 µM) | [3] |

Note: MIC values can vary significantly depending on the specific strain, culture medium, and experimental conditions.[2] The zinc salt of this compound is significantly more potent than the sodium or iron salts.[11]

Experimental Protocols

The elucidation of zinc this compound's molecular mechanism of action has been facilitated by a range of experimental techniques. Below are detailed methodologies for key experiments.

4.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This standard method is used to determine the in vitro susceptibility of a fungal isolate to an antifungal agent.[2][12]

-

Materials: 96-well microtiter plates, fungal culture medium (e.g., Sabouraud Dextrose Broth, Dixon Broth for Malassezia), standardized fungal inoculum, zinc this compound stock solution, spectrophotometer.

-

Procedure:

-

Prepare a serial two-fold dilution of zinc this compound in the microtiter plate wells using the appropriate culture medium.

-

Prepare a standardized fungal inoculum suspension adjusted to a specific cell density (e.g., 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the fungal suspension. Include a positive control (fungus without ZPT) and a negative control (medium only).

-

Incubate the plates at an appropriate temperature (e.g., 30-37°C) for a defined period (e.g., 24-72 hours).

-

The MIC is determined as the lowest concentration of zinc this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the positive control), which can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).[12]

-

4.2. Measurement of Intracellular Copper Concentration

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying the elemental composition of a sample.

-

Materials: Fungal cell culture, zinc this compound, chelating agents (e.g., bathocuproine disulfonate), nitric acid, ICP-MS instrument.

-

Procedure:

-

Grow fungal cells to a desired density and expose them to a specific concentration of zinc this compound for a defined time.

-

Harvest the cells by centrifugation and wash them thoroughly with a buffer containing a chelating agent to remove any extracellularly bound copper.

-

Lyse the fungal cells using an appropriate method (e.g., acid digestion with nitric acid).

-

Analyze the cell lysate using ICP-MS to determine the concentration of copper.

-

The results are typically normalized to the dry weight of the cells or the total protein concentration.

-

4.3. Aconitase Activity Assay

The activity of the [Fe-S] cluster-containing enzyme aconitase can be measured spectrophotometrically. Several commercial kits are available for this purpose.

-

Principle: Aconitase catalyzes the conversion of citrate (B86180) to isocitrate. Isocitrate is then converted to α-ketoglutarate by isocitrate dehydrogenase, a reaction that reduces NADP+ to NADPH. The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm, which is proportional to the aconitase activity.[6]

-

General Procedure (using a commercial kit):

-

Prepare a cell lysate from fungal cells treated with and without zinc this compound.

-

Add the cell lysate to a reaction mixture containing citrate, NADP+, and isocitrate dehydrogenase.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the aconitase activity based on the rate of change in absorbance.

-

4.4. Microarray Analysis of Gene Expression

DNA microarrays are used to simultaneously measure the expression levels of thousands of genes to identify cellular pathways affected by a particular treatment.[1][4][13]

-

Materials: Fungal cells, zinc this compound, RNA extraction kit, reverse transcriptase, fluorescently labeled nucleotides, DNA microarray slides, microarray scanner, data analysis software.

-

Procedure:

-

Treat fungal cells with a sub-lethal concentration of zinc this compound.

-

Isolate total RNA from both treated and untreated (control) cells.

-

Reverse transcribe the RNA into cDNA, incorporating fluorescently labeled nucleotides (e.g., Cy3 and Cy5 for two-color arrays).

-

Hybridize the labeled cDNA to a DNA microarray slide containing probes for the genes of the fungus.

-

Wash the slide to remove unbound cDNA.

-

Scan the microarray slide using a laser scanner to detect the fluorescence signals.

-

Analyze the image data to determine the relative expression levels of each gene in the treated versus the control sample. Genes showing significant up- or down-regulation are identified for further investigation.[13]

-

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams

Caption: Core mechanism of ZPT via copper-mediated toxicity.

Caption: Multifaceted antifungal actions of Zinc this compound.

Caption: Workflow for microarray analysis of ZPT's effect.

Conclusion

The antifungal activity of zinc this compound is a complex interplay of multiple molecular mechanisms, with the copper-mediated disruption of iron-sulfur cluster proteins being the central pillar of its efficacy. This is augmented by the induction of zinc stress, membrane depolarization, and the inhibition of key virulence factors. This multi-targeted approach likely contributes to the low incidence of fungal resistance to zinc this compound. A thorough understanding of these molecular underpinnings is crucial for the continued development and optimization of antifungal therapies, as well as for exploring new applications for this well-established compound. The experimental methodologies outlined in this guide provide a framework for further research into the nuanced interactions between zinc this compound and fungal pathogens.

References

- 1. Zinc this compound inhibits yeast growth through copper influx and inactivation of iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted Delivery of Zinc this compound to Skin Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. The antifungal mechanism of action of zinc this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Aconitase Activity Assay Kit (Colorimetric) (ab109712) | Abcam [abcam.com]

- 9. Aconitase Assay Kit (Colorimetric) (ab83459) | Abcam [abcam.com]

- 10. Targeted Delivery of Zinc this compound to Skin Epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijirct.org [ijirct.org]

- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA microarray analysis suggests that zinc this compound causes iron starvation to the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrithione's Disruption of Fungal Iron-Sulfur Cluster Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrithione, and its metallic complexes such as zinc this compound (ZPT), are potent antifungal agents with a well-established, yet intricate, mechanism of action. This technical guide delves into the core of this compound's fungicidal activity: the disruption of iron-sulfur (Fe-S) cluster proteins. Contrary to earlier hypotheses of direct iron starvation, the primary mechanism involves this compound acting as a copper ionophore, leading to an influx of copper ions and subsequent damage to vital Fe-S cluster-containing enzymes. This guide provides a comprehensive overview of the signaling pathways, quantitative data on the effects of this compound, and detailed experimental protocols to study this phenomenon.

Core Mechanism of Action: A Copper-Mediated Assault on Iron-Sulfur Clusters

The antifungal activity of this compound, particularly zinc this compound, is not primarily due to the action of zinc but rather its ability to facilitate the entry of copper into fungal cells.[1][2] This process unfolds through a series of steps:

-

Transchelation: In the extracellular environment, zinc this compound can exchange its zinc ion for a copper ion, forming copper this compound.[3]

-

Copper Ionophore Activity: this compound acts as an ionophore, a molecule that can transport ions across lipid membranes. It shuttles copper ions across the fungal plasma membrane and into the cytoplasm.[1][2]

-

Intracellular Copper Accumulation: This leads to a significant increase in the intracellular concentration of copper.[1][2]

-

Iron-Sulfur Cluster Damage: The excess intracellular copper directly targets and damages the iron-sulfur clusters within essential proteins.[1][4][5] Fe-S clusters are critical cofactors for a wide range of enzymes involved in fundamental cellular processes.

-

Enzyme Inactivation and Fungal Growth Inhibition: The damage to Fe-S clusters leads to the inactivation of key enzymes, disrupting vital metabolic pathways and ultimately inhibiting fungal growth.[1][4]

While earlier studies suggested that zinc this compound induces iron starvation due to the observed upregulation of genes related to iron transport, it is now understood that this is a secondary effect.[6] The upregulation of the iron regulon is a response to the damage of Fe-S clusters, which the cell perceives as a state of iron deficiency, rather than the primary cause of toxicity.[1]

Quantitative Data on this compound's Antifungal Activity

The following tables summarize the quantitative data on the efficacy of zinc this compound against various fungi and its impact on specific iron-sulfur cluster-containing enzymes.

Table 1: Minimum Inhibitory Concentrations (MIC) of Zinc this compound (ZPT)

| Fungal Species | MIC Range (µg/mL) | Noteworthy Observations |

| Malassezia globosa | 1 - 8 | One of the primary causative agents of dandruff. |

| Malassezia restricta | 1 - 8 | Another key fungus associated with dandruff. |

| Saccharomyces cerevisiae | 0.1 - 10 | A model organism for studying fungal biology. |

Note: MIC values can vary depending on the specific strain and testing conditions.

Table 2: Effect of Zinc this compound (ZPT) on the Activity of Fungal Iron-Sulfur Cluster Enzymes

| Enzyme | Fungal Species | ZPT Concentration | % Reduction in Specific Activity |

| Aconitase | Saccharomyces cerevisiae | 3 µM | ~93% |

| Isopropylmalate Isomerase (Leu1) | Saccharomyces cerevisiae | Not specified | Significant decrease observed |

| Glutamate Synthase | Saccharomyces cerevisiae | Not specified | Significant decrease observed |

Signaling Pathway and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, visualize the key signaling pathway and experimental workflows described in this guide.

Caption: Mechanism of this compound-induced fungal toxicity.

Caption: Workflow for elucidating this compound's mechanism.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the effects of this compound on fungal iron-sulfur cluster proteins.

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[7][8]

Protocol:

-

Preparation of Antifungal Stock Solution:

-

Dissolve zinc this compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute the stock solution in the appropriate culture medium (e.g., RPMI-1640) to create a working solution at twice the highest desired final concentration.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile culture medium to wells 2-12 of a 96-well microtiter plate.

-

Add 200 µL of the working antifungal solution to well 1.

-

Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

-

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) until sufficient growth is achieved.

-

Prepare a suspension of fungal cells or spores in sterile saline.

-

Adjust the suspension to a concentration of 0.5-2.5 x 10³ cells/mL using a spectrophotometer or hemocytometer.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to wells 1-11.

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the fungal species.[9]

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control in well 11.

-

Yeast Deletion Mutant Screening

Principle: A genome-wide screen of a yeast deletion mutant library can identify genes whose absence confers hypersensitivity or resistance to a compound, thereby providing clues to its mechanism of action.[10][11]

Protocol:

-

Library Preparation:

-

Use a commercially available Saccharomyces cerevisiae non-essential gene deletion mutant library, typically stored in 96-well plates.

-

Thaw the library and replicate it onto fresh solid medium (e.g., YPD agar) using a replicator tool.

-

-

Drug Plate Preparation:

-

Prepare solid agar plates containing a sub-lethal concentration of zinc this compound (determined from MIC assays). Also, prepare control plates with the solvent (DMSO) only.

-

-

Screening:

-

Replicate the yeast deletion library from the master plates onto the drug-containing and control plates.

-

Incubate the plates at 30°C for 48-72 hours.

-

-

Hit Identification and Validation:

-

Visually inspect the plates to identify mutant strains that show significantly reduced growth on the drug-containing plates compared to the control plates. These are the "hits."

-

Validate the hits by performing spot assays. Grow liquid cultures of the hit strains and the wild-type strain, perform serial dilutions, and spot them onto drug-containing and control plates to confirm their hypersensitivity.

-

Gene Expression Profiling (Microarray Analysis)

Principle: Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes, providing a global view of the cellular response to a compound.[12][13]

Protocol:

-

RNA Extraction:

-

Grow fungal cultures to mid-log phase and treat them with a sub-lethal concentration of zinc this compound for a defined period. Include an untreated control.

-

Harvest the cells and extract total RNA using a standard protocol (e.g., hot acid phenol (B47542) extraction or a commercial kit). Ensure the RNA is of high quality.

-

-

cDNA Synthesis and Labeling:

-

Synthesize first-strand cDNA from the total RNA using reverse transcriptase and oligo(dT) or random primers.

-

Incorporate fluorescently labeled nucleotides (e.g., Cy3-dUTP and Cy5-dUTP) during cDNA synthesis to label the cDNA from the treated and control samples with different colors.

-

-

Hybridization:

-

Combine the labeled cDNA probes and hybridize them to a microarray slide containing probes for all the genes in the fungal genome.

-

Incubate the slide in a hybridization chamber at a specific temperature (e.g., 65°C) for 12-16 hours.

-

-

Washing and Scanning:

-

Wash the microarray slide to remove unbound probe.

-

Scan the slide using a microarray scanner to detect the fluorescence signals from both dyes.

-

-

Data Analysis:

-

Use specialized software to quantify the fluorescence intensity for each spot on the array.

-

Normalize the data to account for experimental variation.

-

Identify genes that are significantly up- or down-regulated in the treated sample compared to the control.

-

Measurement of Intracellular Copper Levels (Atomic Emission Spectroscopy)

Principle: Atomic emission spectroscopy (AES) is a technique used to determine the elemental composition of a sample by measuring the characteristic wavelengths of light emitted by the atoms in the sample when they are excited.[14]

Protocol:

-

Sample Preparation:

-

Grow fungal cultures and treat them with zinc this compound as described for the microarray experiment.

-

Harvest the cells by centrifugation and wash them several times with a metal-free buffer (e.g., containing EDTA) to remove extracellular metals.

-

Dry the cell pellet (e.g., by lyophilization) and record the dry weight.

-

-

Acid Digestion:

-

Digest the dried cell pellet in concentrated nitric acid to break down all organic matter and release the metal ions into solution. This step should be performed in a fume hood with appropriate safety precautions.

-

-

Analysis by AES:

-

Dilute the digested sample to a known volume with deionized water.

-

Introduce the sample into the AES instrument. The instrument will atomize the sample (e.g., in a flame or plasma) and measure the intensity of the light emitted at the characteristic wavelength for copper.

-

Quantify the copper concentration by comparing the emission intensity of the sample to a standard curve prepared from solutions of known copper concentrations.

-

Express the intracellular copper concentration as µg of copper per gram of dry cell weight.

-

Aconitase Activity Assay

Principle: Aconitase activity is measured in a coupled enzyme assay. Aconitase converts citrate (B86180) to isocitrate, which is then used by isocitrate dehydrogenase to produce NADPH. The rate of NADPH formation, which can be monitored by the increase in absorbance at 340 nm, is proportional to the aconitase activity.[15][16]

Protocol:

-

Preparation of Cell Lysate:

-

Grow and treat fungal cells with zinc this compound as described previously.

-

Harvest the cells and resuspend them in an ice-cold assay buffer.

-

Lyse the cells (e.g., by glass bead vortexing or sonication) to release the intracellular contents.

-

Centrifuge the lysate to remove cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford assay).

-

-

Aconitase Assay:

-

In a 96-well plate, add a defined amount of cell lysate to each well.

-

Prepare a reaction mixture containing citrate (the substrate for aconitase), NADP+, and isocitrate dehydrogenase.

-

Initiate the reaction by adding the reaction mixture to the wells containing the cell lysate.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time using a plate reader.

-

-

Calculation of Specific Activity:

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

-

Use the molar extinction coefficient of NADPH to convert the rate of change in absorbance to the rate of NADPH formation (µmol/min).

-

Calculate the specific activity of aconitase by dividing the reaction rate by the amount of protein in the assay (µmol/min/mg of protein).

-

Conclusion

The primary antifungal mechanism of this compound is the disruption of iron-sulfur cluster proteins, mediated by an influx of copper into the fungal cell. This technical guide provides a detailed understanding of this process, supported by quantitative data and comprehensive experimental protocols. This information is crucial for researchers and scientists working on the development of new antifungal agents and for professionals in the pharmaceutical and biotechnology industries seeking to understand and leverage the properties of this potent compound. The provided methodologies offer a robust framework for further investigation into the nuances of this compound's activity and the identification of other potential cellular targets.

References

- 1. Zinc this compound Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zinc this compound inhibits yeast growth through copper influx and inactivation of iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic and Chemical In Vitro Reconstitution of Iron-Sulfur Cluster Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. The antifungal mechanism of action of zinc this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. content.abcam.com [content.abcam.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening the Saccharomyces cerevisiae Nonessential Gene Deletion Library Reveals Diverse Mechanisms of Action for Antifungal Plant Defensins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DC-Research Knowledge Portal: Yeast experiment: Yeast Microarray Protocol [dc-research.eu]

- 13. pnas.org [pnas.org]

- 14. Physiologically relevant reconstitution of iron-sulfur cluster biosynthesis uncovers persulfide-processing functions of ferredoxin-2 and frataxin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

The Trojan Horse Strategy: Unraveling Copper's Role in Pyrithione's Antifungal Assault

An In-depth Technical Guide on the Core Antifungal Mechanism of Pyrithione

For decades, this compound, particularly in its zinc-complexed form (zinc this compound or ZPT), has been a cornerstone of antifungal treatments, famously incorporated into anti-dandruff shampoos and antifouling paints.[1][2][3][4] Despite its widespread use, a deep understanding of its precise mechanism of action remained elusive for over 50 years.[4][5][6] This technical guide delves into the core of this compound's antifungal efficacy, revealing a sophisticated "Trojan horse" strategy that hinges on the toxic potential of copper.[3][4][5] We will explore the pivotal role of copper toxicity in this process, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways.

The Central Hypothesis: this compound as a Copper Ionophore

The primary antifungal activity of this compound does not stem directly from the zinc it is often complexed with, but rather from its ability to act as a potent ionophore for copper.[3][4][5] An ionophore is a lipid-soluble molecule that can bind to an ion and transport it across a lipid bilayer, such as a cell membrane. In the presence of extracellular copper, this compound chelates the copper ions, forming a copper-pyrithione complex.[7] This complex facilitates the transport of copper into the fungal cell, leading to a significant increase in intracellular copper concentrations.[2][3][5] This influx of copper disrupts the delicate metal homeostasis of the fungal cell, ultimately leading to cell death.[3][4][5]

Quantitative Evidence of Copper-Mediated Toxicity

A series of key experiments have provided robust quantitative data supporting the copper ionophore model of this compound's action. These studies, primarily conducted in the model yeast Saccharomyces cerevisiae and the dandruff-associated fungus Malassezia globosa, have demonstrated a clear link between this compound exposure, increased intracellular copper, and fungal growth inhibition.

Table 1: Impact of this compound and Copper on Fungal Growth and Metal Content

| Parameter | Organism | Condition | Observation | Reference |

| Minimum Inhibitory Concentration (MIC) of this compound | E. coli mutant strains | This compound alone | ΔzntA: 2.2 µM, ΔcopA: 8.8 µM, WT: 17.5 µM | [8] |

| This compound + Copper | MIC lowered for ΔcopA | [8] | ||

| This compound + Zinc | MIC decreased for ΔzntA, increased for ΔcopA | [8] | ||

| This compound + BCS (Copper Chelator) | MIC increased to ≥140 µM for all strains | [8] | ||

| Intracellular Metal Content | S. cerevisiae | ZPT Treatment | Significant increase in cellular copper levels | [2][5] |

| M. globosa | ZPT Treatment | Increased copper levels (P < 0.02), decreased iron (P < 0.05) and zinc (P < 0.025) levels | [3][5] | |

| ZPT Potency with Copper Supplementation | S. cerevisiae | ZPT + 150 µM CuCl₂ | Increased potency of ZPT | [3] |

The Molecular Target: Iron-Sulfur Cluster Proteins

The surge in intracellular copper, facilitated by this compound, leads to the damage of a critical class of proteins: those containing iron-sulfur (Fe-S) clusters.[2][4][5] These clusters are essential prosthetic groups for a wide range of enzymes involved in fundamental cellular processes, including mitochondrial respiration, DNA replication and repair, and amino acid biosynthesis.[9][10][11]

One of the primary targets of copper toxicity is the mitochondrial enzyme aconitase, a key component of the tricarboxylic acid (TCA) cycle.[7][12] Aconitase contains a [4Fe-4S] cluster in its active site, which is highly susceptible to oxidative damage and displacement by other metals.[13] The inactivation of aconitase disrupts cellular energy production and leads to the generation of reactive oxygen species (ROS), further contributing to cellular damage.[12][14]

Table 2: Effect of this compound on Iron-Sulfur Protein Activity

| Enzyme | Organism | Treatment | Result | Reference |

| Aconitase | S. cerevisiae | ZPT | Inactivation of aconitase activity | [7] |

| S. cerevisiae | Paraquat (induces oxidative stress) | Specific inactivation of aconitase | [14] | |

| Permeabilized S. cerevisiae | Copper + Ascorbic Acid | Inactivation of aconitase | [14] |

Visualizing the Mechanism of Action

To better understand the complex interplay of molecules and pathways involved in this compound's antifungal activity, we can visualize the process using diagrams.

Caption: Signaling pathway of this compound-mediated copper toxicity in fungi.

Experimental Protocols for Elucidating the Mechanism

The following are detailed methodologies for the key experiments used to establish the role of copper toxicity in this compound's antifungal mechanism.

Yeast Deletion Mutant Screen

This high-throughput screening method identifies genes that, when deleted, confer hypersensitivity or resistance to a compound, thereby providing clues to its mechanism of action.[15][16][17]

Protocol:

-

Strain Collection: Utilize the Saccharomyces cerevisiae haploid deletion mutant collection, where each non-essential gene is systematically deleted.

-

Pooling: Grow individual mutant strains in 96-well plates and then pool them in equal concentrations.

-

Exposure: Grow the pooled mutant population in the presence of a sub-lethal concentration of zinc this compound. A parallel culture without the compound serves as the control.

-

Genomic DNA Extraction: After a defined period of competitive growth, extract genomic DNA from both the treated and control populations.

-

Barcode Amplification: Each deletion mutant is marked with a unique DNA "barcode." Amplify these barcodes from the extracted genomic DNA using PCR.

-

Microarray Hybridization or Sequencing: Hybridize the amplified barcodes to a microarray chip containing the complementary barcode sequences or perform high-throughput sequencing.

-

Data Analysis: Quantify the signal intensity for each barcode. Strains that are hypersensitive to the compound will be underrepresented in the treated pool compared to the control, while resistant strains will be overrepresented.

Caption: Experimental workflow for a yeast deletion mutant screen.

Intracellular Copper Measurement by Atomic Absorption Spectroscopy

This technique is used to quantify the concentration of specific elements, such as copper, within cells.[2][5][18]

Protocol:

-

Cell Culture and Treatment: Grow fungal cells to mid-log phase and expose them to a defined concentration of this compound for a specific duration. A control culture without this compound is also prepared.

-

Cell Harvesting and Washing: Harvest the cells by centrifugation. Wash the cell pellet multiple times with a buffer containing a chelator like EDTA to remove any surface-bound copper.

-

Cell Lysis: Resuspend the washed cell pellet in a lysis buffer and disrupt the cells using methods such as glass bead beating or sonication.

-

Acid Digestion: Digest the cell lysate with a strong acid (e.g., nitric acid) at a high temperature to break down all organic matter and release the metal ions into solution.

-

Atomic Absorption Spectroscopy (AAS): Analyze the acid-digested samples using an atomic absorption spectrophotometer. The instrument measures the absorption of light by the copper atoms in the sample, which is proportional to the copper concentration.

-

Normalization: Normalize the measured copper concentration to the total protein content or cell number of the sample to determine the intracellular copper concentration per cell or per unit of protein.

Aconitase Activity Assay

This assay measures the enzymatic activity of aconitase, a key iron-sulfur protein, in cell lysates.[14][19]

Protocol:

-

Cell Lysate Preparation: Prepare cell lysates from treated and control fungal cultures as described in the previous protocol.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the substrate (citrate or isocitrate), and any necessary cofactors (e.g., NADP⁺ for a coupled reaction).

-

Enzyme Reaction: Add a specific amount of cell lysate to the reaction mixture to initiate the enzymatic reaction.

-

Spectrophotometric Measurement: Monitor the reaction by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. In a coupled assay, the production of NADPH from the conversion of isocitrate to α-ketoglutarate by isocitrate dehydrogenase is measured at 340 nm.

-

Calculation of Activity: Calculate the aconitase activity based on the rate of change in absorbance, the extinction coefficient of the product being measured (e.g., NADPH), and the amount of protein in the lysate.

-

Comparison: Compare the aconitase activity in lysates from this compound-treated cells to that of the untreated control to determine the extent of enzyme inhibition.

Conclusion and Future Directions

The evidence strongly supports a model where this compound's antifungal efficacy is primarily driven by its ability to act as a copper ionophore, leading to an influx of copper that damages essential iron-sulfur cluster proteins. This sophisticated mechanism highlights the critical importance of metal homeostasis for fungal survival and presents a compelling example of how this balance can be exploited for therapeutic purposes.

For researchers and drug development professionals, this detailed understanding of this compound's mode of action opens up new avenues for the development of novel antifungal agents. Future research could focus on:

-

Structure-Activity Relationship Studies: Designing novel ionophores with enhanced specificity for copper and improved delivery to fungal cells.

-

Combination Therapies: Exploring synergistic effects of this compound or other copper ionophores with drugs that target other cellular pathways in fungi.

-

Overcoming Resistance: Investigating potential mechanisms of fungal resistance to copper-mediated toxicity and developing strategies to circumvent them.